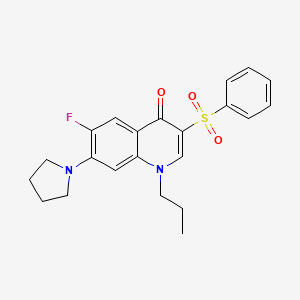

3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

CAS No.: 892758-65-5

Cat. No.: VC5286117

Molecular Formula: C22H23FN2O3S

Molecular Weight: 414.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892758-65-5 |

|---|---|

| Molecular Formula | C22H23FN2O3S |

| Molecular Weight | 414.5 |

| IUPAC Name | 3-(benzenesulfonyl)-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4-one |

| Standard InChI | InChI=1S/C22H23FN2O3S/c1-2-10-25-15-21(29(27,28)16-8-4-3-5-9-16)22(26)17-13-18(23)20(14-19(17)25)24-11-6-7-12-24/h3-5,8-9,13-15H,2,6-7,10-12H2,1H3 |

| Standard InChI Key | ILQBQLSRIAPHPP-UHFFFAOYSA-N |

| SMILES | CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=CC=C4 |

Introduction

3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolones. These compounds are known for their diverse biological activities, including antimicrobial and antiviral properties. The unique molecular structure of this compound includes a sulfonyl group, a fluorine atom, and a pyrrolidine moiety, which contribute to its potential pharmacological applications.

Synthesis

The synthesis of 3-(benzenesulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step reactions. These reactions require careful control of conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for monitoring the progress of the reactions and confirming the structure of intermediates and final products.

Potential Applications

This compound shows promise in medicinal chemistry due to its complex structure and potential therapeutic applications. It may interact with specific biological targets such as enzymes or receptors involved in microbial resistance or viral replication pathways. Further research into its synthesis, biological activity, and mechanisms could yield valuable insights into new treatments for infectious diseases.

Molecular Docking and QSAR Studies:

-

Molecular Docking: Provides insights into how this compound binds to target proteins, predicting its efficacy as an antimicrobial or antiviral agent.

-

QSAR Models: Helps in understanding its biological activity by correlating chemical structure with biological activity.

Future Research Directions:

-

Biological Activity: Further studies are needed to fully elucidate its antimicrobial and antiviral properties.

-

Mechanism of Action: Detailed investigations into how it interacts with biological targets are crucial for developing therapeutic applications.

Comparison with Similar Compounds

Other compounds with similar structures, such as 6-fluoro-3-(pyrrolidin-1-ylmethyl)-1,2-benzoxazole, also exhibit interesting biological activities. These compounds often feature fluorine and pyrrolidine moieties, which contribute to their pharmacological potential .

Comparison Table

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume